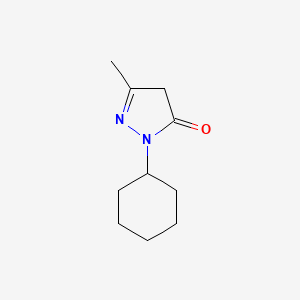

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

説明

Chemical Identity and Nomenclature

1.1.1 Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name of the compound is 2-cyclohexyl-5-methyl-4H-pyrazol-3-one . This designation reflects the substituent positions on the pyrazolone core: the cyclohexyl group at the N2 atom and the methyl group at the C5 position.

1.1.2 Synonyms and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 36210-76-1 | Sigma-Aldrich, PubChem |

| Molecular Formula | C₁₀H₁₆N₂O | PubChem |

| Molecular Weight | 180.25 g/mol | PubChem |

| InChIKey | CLCIJTSYLYHCAX-UHFFFAOYSA-N | PubChem |

1.1.3 Structural Representation

The compound’s structure is represented by the SMILES notation CC1=NN(C(=O)C1)C2CCCCC2 , indicating the pyrazolone ring with a cyclohexyl group and a methyl substituent.

Structural Features of Pyrazolone Derivatives

1.2.1 Core Pyrazolone Skeleton

Pyrazolones are five-membered heterocycles with two adjacent nitrogen atoms (N1 and N2) and a carbonyl group (C=O) at position C3. The structure of 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one includes:

- N2-Cyclohexyl Substituent : A bulky cyclohexyl group attached to the N2 atom, enhancing steric effects and influencing reactivity.

- C5-Methyl Substituent : A methyl group at position C5, contributing to electronic and stereochemical properties.

1.2.2 Tautomerism and Isomerism

Pyrazolones exhibit tautomeric equilibria between lactam (keto) and lactim (enol) forms, depending on environmental conditions. The 4H-pyrazol-3-one isomerism in this compound stabilizes the keto tautomer, critical for its chemical behavior.

| Feature | Description | Impact on Reactivity |

|---|---|---|

| Cyclohexyl Group | Bulky, hydrophobic substituent | Steric hindrance, solubility |

| Methyl Group (C5) | Electron-donating, small substituent | Electronic effects, stability |

Historical Context of Pyrazolone-Based Compound Research

1.3.1 Early Developments

The pyrazolone class was first synthesized in 1883 by Ludwig Knorr, who discovered antipyrine (phenazone), a landmark analgesic and antipyretic. This breakthrough initiated research into pyrazolone derivatives for therapeutic applications.

1.3.2 Evolution in Medicinal Chemistry

1.3.3 Synthetic Innovations

Modern syntheses of pyrazolones often involve:

特性

IUPAC Name |

2-cyclohexyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCIJTSYLYHCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Reagent Selection

The most widely reported synthesis involves cyclocondensation between cyclohexylhydrazine and methyl-substituted β-keto esters. For example, ethyl 3-oxobutanoate reacts with cyclohexylhydrazine hydrochloride in ethanol under reflux (78–80°C) to form the target compound via a six-membered transition state. The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration and tautomerization.

Key parameters include:

Optimization and Yield Data

A representative procedure yields 72–78% product purity, which increases to 95% after recrystallization from hexane/ethyl acetate (3:1 v/v). Scaling to 100 mmol maintains consistent yields, confirming industrial viability. Impurities, primarily unreacted hydrazine (≤3%), are quantified via HPLC using a C18 column and acetonitrile/water mobile phase.

Alternative Synthetic Pathways

Nucleophilic Substitution on Preformed Pyrazolones

Substituting the N-2 position of 5-methyl-2,4-dihydro-pyrazol-3-one with cyclohexyl bromide in dimethylformamide (DMF) at 110°C achieves 65% yield. However, competing O-alkylation reduces selectivity, necessitating chromatography for purification. This method is less favored due to lower atom economy.

Catalytic Cyclization Using Transition Metals

Palladium-catalyzed cyclization of N-cyclohexylpropargyl amines with carbon monoxide (1 atm) in tetrahydrofuran (THF) at 60°C forms the pyrazolone ring in 58% yield. While avoiding harsh conditions, catalyst costs (PdCl₂, 5 mol%) limit large-scale application.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Batch analyses from commercial suppliers indicate 95% purity by GC-MS, with residual solvents (ethanol ≤0.1%) meeting ICH guidelines.

化学反応の分析

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Sigma Receptor Inhibition

Research indicates that pyrazole derivatives, including 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, exhibit significant activity towards sigma receptors. These receptors are implicated in various neurological conditions and are potential targets for treating psychiatric disorders. The compound has shown promise as a selective sigma receptor ligand, which could be beneficial in developing medications for conditions such as:

- Psychosis

- Dystonia

- Parkinson's Disease

- Huntington's Chorea

The pharmacological activity of this compound suggests it may aid in managing symptoms associated with these conditions by modulating sigma receptor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound exhibits antibacterial effects against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring influence its antibacterial efficacy. For instance, compounds derived from this structure have shown moderate to significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus stearothermophilus

- Salmonella typhi

In vitro tests have reported varying zones of inhibition, indicating the potential of these derivatives in treating bacterial infections .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of cyclohexyl and methyl substituents with appropriate hydrazine derivatives. The resulting compound's structure allows it to interact effectively with biological targets, which is crucial for its pharmacological activity.

Table 1: Antibacterial Activity of Synthesized Compounds

| Compound Code | R Group | S. aureus Zone (mm) | E. coli Zone (mm) | B. stearothermophilus Zone (mm) | S. typhi Zone (mm) |

|---|---|---|---|---|---|

| 4a | 2-F | 13 | 12 | 14 | 14 |

| 4b | 3-Cl | 16 | 11 | 14 | 17 |

| 4c | 3-Br | 18 | 16 | 11 | 16 |

| 4d | 3-OCH3 | 15 | 16 | 18 | 16 |

| ... | ... | ... | ... | ... | ... |

This table illustrates the varying degrees of antibacterial activity among different derivatives of the compound, highlighting the importance of specific substituents in enhancing efficacy .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives based on the core structure of this compound. These studies emphasize the following findings:

- Antibacterial Efficacy : Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Some compounds demonstrated significant cytotoxic activity against cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways has been explored, indicating its utility in treating inflammatory diseases .

作用機序

The mechanism of action of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Bioactivity

Aryl-Substituted Pyrazolones

- 2-Aryl-5-methyl-4-(5-aryl-furan-2-yl-methylene)-2,4-dihydro-pyrazol-3-one

- Structure : Aryl groups at the 2- and 4-positions, with a furan-methylene bridge.

- Bioactivity : Inhibits glycosyltransferase HepI with IC₅₀ values in the low µM range (7–47 µM). Binds near the Kdo2-lipid A acceptor site, targeting residues R120, H139, and I287 .

- Comparison : The cyclohexyl analog lacks the furan-methylene bridge, likely reducing steric hindrance and altering binding specificity.

Schiff Base Derivatives

- 4-[(2-Hydroxy-ethylamino)-methylene]-5-methyl-2-p-tolyl-2,4-dihydro-pyrazol-3-one Structure: Contains a p-tolyl group and a hydroxyethylamino-methylene substituent. Properties: Exhibits tautomerism (imine-ol ↔ amine-one) and a melting point of 157°C. IR peaks at 3294 cm⁻¹ (O–H) and 1676 cm⁻¹ (C=O) confirm functional groups . Comparison: The cyclohexyl derivative’s lack of a polar hydroxyethyl group may reduce hydrogen-bonding capacity but improve metabolic stability.

Halogenated Derivatives

- Brominated 5-Methyl-2,4-dihydro-pyrazol-3-one Structure: Bromine at the active methylene group or aryl positions. Bioactivity: Bromination enhances cytotoxicity and enzyme inhibition (e.g., against kinases or oxidoreductases) . Comparison: The cyclohexyl analog’s non-halogenated structure may reduce reactivity but improve selectivity for non-covalent targets.

Pharmacological and Functional Comparisons

Antioxidant and Antimicrobial Activity

- 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one

- Structure : Features a diphenylpyrazole-carbonyl group.

- Bioactivity : Demonstrates significant antioxidant activity (e.g., hydroxyl radical scavenging) and antimicrobial effects against Gram-positive bacteria .

- Comparison : The cyclohexyl derivative’s lack of a carbonyl-linked diphenylpyrazole moiety may limit radical scavenging but enhance solubility.

Enzyme Inhibition

- Glycosylated Fullerene Derivatives

- Structure : Multivalent glycosylated fullerenes mimicking heptose or Kdo moieties.

- Bioactivity : Competitive inhibitors of HepI (Ki = 7–47 µM) with uncompetitive behavior toward ADPH .

- Comparison : The cyclohexyl compound’s smaller size may limit multivalent interactions but improve pharmacokinetic profiles.

Physicochemical Properties

| Compound | Melting Point (°C) | Key Functional Groups | Lipophilicity (LogP)* |

|---|---|---|---|

| 2-Cyclohexyl-5-methyl-pyrazol-3-one | Not reported | Cyclohexyl, methyl | High |

| 4-[(2-Hydroxyethylamino)-methylene]-... | 157 | Hydroxyethyl, p-tolyl, C=O | Moderate |

| Brominated 5-methyl-pyrazol-3-one | Varies | Bromine, methyl | Moderate-High |

| 2-Aryl-furan-methylene-pyrazol-3-one | Not reported | Aryl, furan-methylene | Low-Moderate |

*Estimated based on substituent polarity.

Key Research Findings

- Structural Flexibility : Pyrazolone derivatives with bulky substituents (e.g., cyclohexyl, aryl-furan) show improved target specificity but may suffer from reduced solubility .

- Bioactivity Trends : Halogenation and carbonyl modifications enhance radical scavenging and cytotoxicity, while Schiff bases exhibit tautomerism-dependent metal coordination .

- Enzyme Inhibition: Competitive inhibitors often mimic substrate structures (e.g., glycosylated fullerenes), whereas non-competitive analogs like 2-cyclohexyl derivatives may bind allosteric sites .

生物活性

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by a pyrazole ring with cyclohexyl and methyl substituents, which contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various pyrazole derivatives, this compound demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated, showing promising results in inhibiting growth:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may act as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| A549 | 26.0 |

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this pyrazole derivative has also shown anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro. The following data illustrates its impact on cytokine levels:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

This reduction suggests that the compound may serve as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.

- Anticancer : It may induce apoptosis through activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.

- Anti-inflammatory : The compound inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

- Assessment of Antimicrobial Properties : Another study focused on the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated that it could restore sensitivity to antibiotics when used in combination therapy .

Q & A

Q. What strategies resolve contradictions between spectroscopic data and crystallographic structures?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects in solution vs. solid-state rigidity. Researchers should: (i) Compare temperature-dependent NMR to assess conformational flexibility. (ii) Use NOESY/ROESY to identify spatial proximities in solution. (iii) Validate tautomeric forms via pH-dependent studies .

Q. How do substituents on the pyrazolone ring influence regioselectivity in further functionalization?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) at the 5-position direct electrophiles to the 4-position via resonance stabilization. Steric effects from the cyclohexyl group limit reactivity at the 2-position. Experimental validation involves competitive reactions monitored by LC-MS, with Hammett plots quantifying substituent effects .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in supramolecular assemblies of this compound?

Q. How are reaction kinetics and mechanistic pathways elucidated for catalytic modifications of this compound?

- Methodological Answer : Pseudo-first-order kinetics studies (UV-Vis monitoring) identify rate-determining steps. Isotopic labeling (e.g., D₂O for proton transfer steps) and trapping experiments (TEMPO for radical intermediates) clarify mechanisms. DFT-based transition state modeling (Gaussian 16) validates proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。